(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Overview
Description
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol is a chemical compound known for its unique bicyclic structure, which consists of two fused tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol can be achieved through several synthetic routes. One method involves the stereoselective synthesis starting from a 2,3-diprotected-2,3-dihydroxy-propionaldehyde . The process includes the crystallization of intermediates such as (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one and its subsequent epimerization .
Industrial Production Methods
Industrial production methods for this compound often involve the use of stereoselective synthesis techniques to ensure high enantiomeric purity. The process typically includes multiple steps of protection, deprotection, and crystallization to obtain the desired diastereomerically pure product .
Chemical Reactions Analysis
Types of Reactions
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-Ol: A diastereomer of the compound with different stereochemistry.
(3S,3aR,7aS)-3-Hydroxyhexahydrofuro[2,3-B]pyran: A structurally related compound with a pyran ring instead of a furan ring.
Uniqueness
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-PBXRRBTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438797 | |
Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156928-10-8 | |
Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156928-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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